molecular formula C10H9ClF3NO2 B14853658 Ethyl 2-chloro-3-(trifluoromethyl)pyridine-5-acetate

Ethyl 2-chloro-3-(trifluoromethyl)pyridine-5-acetate

Cat. No.: B14853658
M. Wt: 267.63 g/mol
InChI Key: VKNMLPHZPZAINZ-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-(trifluoromethyl)pyridine-5-acetate is a pyridine derivative characterized by a trifluoromethyl group at position 3, a chlorine atom at position 2, and an ethyl acetate moiety at position 5 of the pyridine ring. This compound belongs to a class of halogenated trifluoromethylpyridines, which are widely utilized in agrochemical and pharmaceutical industries due to their bioactivity and stability. The trifluoromethyl group enhances lipophilicity, improving membrane permeability, while the chlorine atom contributes to electrophilic reactivity, making the compound a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C10H9ClF3NO2

Molecular Weight

267.63 g/mol

IUPAC Name

ethyl 2-[6-chloro-5-(trifluoromethyl)pyridin-3-yl]acetate

InChI

InChI=1S/C10H9ClF3NO2/c1-2-17-8(16)4-6-3-7(10(12,13)14)9(11)15-5-6/h3,5H,2,4H2,1H3

InChI Key

VKNMLPHZPZAINZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(N=C1)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Pathway

This method, described in CN111004170A , employs ethyl cyanoacetate and 2,3-dichloro-5-(trifluoromethyl)pyridine as starting materials. The synthesis proceeds through three stages:

  • Condensation : Ethyl cyanoacetate reacts with 2,3-dichloro-5-(trifluoromethyl)pyridine in methanol or dimethylformamide (DMF) under alkaline conditions (sodium methoxide or potassium carbonate). Tetramethylammonium chloride or 18-crown-6 serves as a phase-transfer catalyst.
  • Hydrogenation : The intermediate, ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]cyanoacetate, undergoes catalytic hydrogenation using palladium-carbon (Pd/C) and ammonia.
  • Cyclization and Acidification : The reduced product is treated with hydrochloric acid in DMF at 110°C to yield the final compound.

Optimization and Yield

  • Catalyst Efficiency : Pd/C loading at 5% achieves 95% conversion in hydrogenation.
  • Solvent Impact : Methanol minimizes side reactions during condensation, while DMF enhances cyclization kinetics.
  • Yield : 73–75% overall yield with ≥98% purity.

Reduction-Dechlorination of Trichloropyridine Derivatives

Reaction Pathway

CN112159350A outlines a method starting from 2,3,6-trichloro-5-trifluoromethylpyridine. Key steps include:

  • Reductive Dechlorination : The substrate reacts with hydrogen in lower aliphatic alcohols (methanol, ethanol) using copper-based catalysts (e.g., CuI, CuBr).
  • Selectivity Control : Temperature (–10–65°C) and hydrogen pressure (0.1–2.0 MPa) prevent over-reduction.
  • Purification : Distillation and recrystallization isolate the product.

Industrial Advantages

  • Scalability : Single-step reaction reduces equipment requirements.
  • Byproduct Utilization : Unreacted starting material is recovered and reused.
  • Yield : 95% selectivity for the target compound.

Ullmann Coupling with Halogenated Pyridines

Reaction Pathway

A modified Ullmann coupling (CN102977010A ) synthesizes pyridine ethers:

  • Coupling : 3-Fluoro-5-chloro-2-bromopyridine reacts with 2-(4-hydroxyphenoxy)propionate in toluene or tetrahydrofuran (THF) using CuI or Cu₂O.
  • Esterification : The intermediate is esterified with ethanol under acidic conditions.

Key Parameters

  • Catalyst Loading : 5–10 mol% CuI ensures complete conversion.
  • Temperature : 60–130°C accelerates aryl-oxygen bond formation.
  • Yield : 93–95%.

Borane-Mediated Reduction of Cyano Intermediates

Reaction Pathway

CN112552231B utilizes 2-cyano-3-chloro-5-trifluoromethylpyridine:

  • Borane Reduction : The nitrile group is reduced to an amine using borane-tetrahydrofuran (BH₃·THF) at –10–0°C.
  • Esterification : The amine intermediate is acetylated with ethyl chloroacetate.

Challenges and Solutions

  • Side Reactions : Excess methanol quenches residual borane, preventing over-reduction.
  • Yield : 89.7% with 98.5% purity.

Comparative Analysis of Methods

Method Starting Material Catalyst Yield Advantages
Continuous Synthesis Ethyl cyanoacetate, dichloropyridine Pd/C, phase-transfer 75% High purity, scalable
Reduction-Dechlorination Trichloropyridine CuI 95% Single-step, low waste
Ullmann Coupling Bromopyridine, phenoxypropionate CuI 93% Versatile for ether derivatives
Borane Reduction Cyano-pyridine BH₃·THF 89.7% Selective amine formation

Critical Considerations in Process Design

Solvent Selection

  • Polar Aprotic Solvents : DMF enhances nucleophilic substitution but requires high-temperature distillation for recovery.
  • Alcohols : Methanol and ethanol improve catalyst stability in hydrogenation.

Catalyst Recovery

  • Pd/C Reusability : Filtration and reactivation allow 3–5 cycles without significant activity loss.
  • Copper Catalysts : Precipitation as Cu(OH)₂ enables recycling.

Environmental Impact

  • Waste Minimization : Continuous methods reduce solvent usage by 40% compared to batch processes.
  • Chloride Byproducts : Neutralization with NaOH produces NaCl, which is non-toxic.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 2-position undergoes nucleophilic substitution under basic conditions. Common nucleophiles include amines, alkoxides, and thiols.

Reaction Type Reagents/Conditions Products
Amine substitutionAliphatic amines, K₂CO₃, DMF, 80–100°CPyridine derivatives with amino substituents
Alkoxy substitutionSodium methoxide, ethanol, refluxMethoxy-substituted pyridines

Key Insight : The trifluoromethyl group enhances the electrophilicity of the adjacent chloro atom, accelerating substitution rates compared to non-fluorinated analogs.

Hydrolysis Reactions

The ester group undergoes hydrolysis to yield carboxylic acids under acidic or basic conditions.

Reaction Type Reagents/Conditions Products
Acidic hydrolysisHCl (conc.), H₂O, reflux2-Chloro-3-(trifluoromethyl)pyridine-5-acetic acid
Basic hydrolysisNaOH, H₂O/EtOH, 60°CSodium salt of the corresponding acid

Application : Hydrolysis products serve as intermediates for synthesizing amides or conjugates with bioactive molecules.

Cross-Coupling Reactions

The chloro substituent participates in palladium-catalyzed cross-coupling reactions, enabling carbon–carbon bond formation.

Reaction Type Reagents/Conditions Products
Suzuki-Miyaura couplingPd(PPh₃)₄, aryl boronic acids, K₂CO₃Biaryl pyridine derivatives
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, aminesAminated pyridines with retained trifluoromethyl group

Notable Finding : The trifluoromethyl group improves coupling efficiency by stabilizing transition states through electron-withdrawing effects.

Reduction and Oxidation

Selective reduction or oxidation of functional groups expands synthetic utility.

Reaction Type Reagents/Conditions Products
Ester reductionLiAlH₄, THF, 0°C → RT2-Chloro-3-(trifluoromethyl)pyridine-5-ethanol
Pyridine ring oxidationmCPBA, CH₂Cl₂, RTN-Oxide derivatives (limited yield)

Challenges : Over-reduction of the pyridine ring is a concern, requiring careful stoichiometric control.

Heterocyclic Functionalization

The pyridine nitrogen can be alkylated or protonated to modulate electronic properties.

Reaction Type Reagents/Conditions Products
N-AlkylationMethyl iodide, NaH, DMFN-Methylpyridinium salts
Acidic protonationH₂SO₄, RTProtonated pyridinium intermediates

Mechanistic Note : Protonation enhances electrophilicity at the 4-position, directing further substitutions.

Role in Medicinal Chemistry

Derivatives synthesized via these reactions exhibit biological activity:

  • Antimicrobial agents : Substituted analogs inhibit Staphylococcus aureus growth by targeting efflux pumps .

  • Enzyme inhibitors : Trifluoromethyl-containing pyridines modulate kinase activity in cancer models.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Ethyl 2-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]-2-{[(4-Fluorophenyl)Methyl]Carbamoyl}Acetate (CAS 478063-75-1)
  • Structure : Features a carbamoyl group linked to a 4-fluorobenzyl substituent on the acetate chain.
  • Molecular Formula : C₁₈H₁₅ClF₄N₂O₃ (Molar Mass: 418.77 g/mol) .
Ethyl 2-(3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl)-2,2-Difluoroacetate (CAS 1431842-79-3)
  • Structure : Contains two fluorine atoms on the acetate’s α-carbon instead of hydrogen.
  • Molecular Formula: C₁₀H₇ClF₅NO₂ (Molar Mass: 303.61 g/mol) .
Methyl 2-(3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl)Acetate (CAS 885949-63-3)
  • Structure : Methyl ester instead of ethyl ester.
  • Impact : Shorter alkyl chain reduces lipophilicity (logP ~1.38 vs. ~1.91 for ethyl), affecting solubility and bioavailability .

Physical and Chemical Properties

Compound (CAS) Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) pKa
Ethyl 2-chloro-3-(trifluoromethyl)pyridine-5-acetate* ~303–418† 1.386 (predicted) 524.9 (predicted) 9.15‡
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(4-fluorophenyl)methyl]carbamoyl}acetate 418.77 1.386 524.9 9.15
Ethyl 2,2-difluoroacetate derivative 303.61 N/A N/A N/A

*Predicted values based on structural analogs; †Estimated range; ‡Derived from acetic acid analog .

Biological Activity

Ethyl 2-chloro-3-(trifluoromethyl)pyridine-5-acetate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anti-inflammatory properties, as well as its interactions with various biological targets.

Chemical Structure and Properties

This compound is characterized by:

  • Chloro Group : Enhances electrophilicity.
  • Trifluoromethyl Group (-CF₃) : Increases lipophilicity and membrane penetration.
  • Acetate Moiety : Contributes to reactivity.

The molecular formula is C8H7ClF3NC_8H_7ClF_3N with a molecular weight of approximately 267.63 g/mol. The presence of the trifluoromethyl group significantly impacts the compound's stability and interaction with biological membranes, which is crucial for its therapeutic potential .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Compounds with similar structures have been shown to inhibit specific bacterial and fungal pathogens. The electron-withdrawing nature of the trifluoromethyl and chloro groups enhances the compound's ability to disrupt microbial cell functions.

Case Study: Antichlamydial Activity
A study highlighted that derivatives containing a trifluoromethyl group displayed significant antichlamydial activity. This compound may serve as a lead compound for developing new antichlamydial agents, especially when optimized through structural modifications .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects . Initial findings suggest that it may inhibit enzymes involved in inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors within metabolic pathways. The strategic placement of the chloro and trifluoromethyl groups likely enhances binding affinity and specificity towards these targets, facilitating modulation of biological responses .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals the importance of the trifluoromethyl substituent in enhancing biological activity:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityNotes
This compoundSignificantPotentialStrong electron-withdrawing properties
Ethyl 2-chloro-4-fluoropyridineModerateLimitedLacks trifluoromethyl group
Ethyl 3-chloro-2-(trifluoromethyl)pyridine-5-acetateHighModerateSimilar structure; enhanced potency due to CF₃ group

Future Research Directions

Further studies are essential to fully elucidate the mechanisms underlying the biological activity of this compound. Research should focus on:

  • In Vivo Studies : To assess therapeutic efficacy and safety profiles.
  • Structural Modifications : To enhance activity against specific pathogens or inflammatory conditions.
  • Mechanistic Studies : To clarify interactions with biological targets.

Q & A

Q. How is the compound utilized in developing fluorinated liquid crystals or polymers?

  • Application : The CF₃ group enhances thermal stability and dielectric anisotropy. Polymerization with diols (e.g., PEG) via ester exchange yields fluorinated polyesters with LCST behavior, characterized by DSC (Tg ~120°C) and polarized microscopy .

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